6-[(4-bromobenzyl)oxy]-2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]-1-benzofuran-3-one
Description
The compound 6-[(4-bromobenzyl)oxy]-2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]-1-benzofuran-3-one features a benzofuran-3-one core substituted at position 6 with a 4-bromobenzyloxy group and at position 2 with a (Z)-configured methylidene moiety linked to a 2-methylchromen-3-yl group. This structure combines a planar benzofuranone system with electron-withdrawing (carbonyl) and electron-donating (chromene) groups, influencing its electronic properties and biological interactions.
Properties
Molecular Formula |
C26H19BrO4 |
|---|---|
Molecular Weight |
475.3 g/mol |
IUPAC Name |
(2Z)-6-[(4-bromophenyl)methoxy]-2-[(2-methyl-2H-chromen-3-yl)methylidene]-1-benzofuran-3-one |
InChI |
InChI=1S/C26H19BrO4/c1-16-19(12-18-4-2-3-5-23(18)30-16)13-25-26(28)22-11-10-21(14-24(22)31-25)29-15-17-6-8-20(27)9-7-17/h2-14,16H,15H2,1H3/b25-13- |
InChI Key |
DTLQSGBOERRHFO-MXAYSNPKSA-N |
Isomeric SMILES |
CC1C(=CC2=CC=CC=C2O1)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)OCC5=CC=C(C=C5)Br |
Canonical SMILES |
CC1C(=CC2=CC=CC=C2O1)C=C3C(=O)C4=C(O3)C=C(C=C4)OCC5=CC=C(C=C5)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-bromobenzyl)oxy]-2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]-1-benzofuran-3-one typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.
Introduction of the Bromobenzyl Ether Group: This step involves the reaction of the benzofuran derivative with 4-bromobenzyl bromide in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF).
Attachment of the Chromenylidene Group: The final step involves the condensation of the intermediate with 2-methyl-2H-chromen-3-carbaldehyde under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran and chromenylidene moieties.
Reduction: Reduction reactions can target the carbonyl group within the benzofuran structure.
Substitution: The bromobenzyl ether group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Substituted benzofuran derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
Biologically, it may exhibit interesting pharmacological properties, such as anti-inflammatory or anticancer activities, due to its structural similarity to known bioactive compounds.
Medicine
In medicine, derivatives of this compound could be investigated for their potential as therapeutic agents. The presence of the chromenylidene group suggests possible interactions with biological targets involved in oxidative stress and inflammation.
Industry
Industrially, this compound could be used in the development of new materials, such as organic semiconductors or light-emitting diodes, due to its conjugated system and potential electronic properties.
Mechanism of Action
The mechanism by which 6-[(4-bromobenzyl)oxy]-2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]-1-benzofuran-3-one exerts its effects likely involves interactions with specific molecular targets. For instance, the chromenylidene group may interact with enzymes or receptors involved in oxidative stress pathways, while the benzofuran core could bind to DNA or proteins, modulating their function.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table highlights key analogs and their substituent-driven differences:
Key Research Findings
- Antimicrobial Activity: Analogs with halogenated benzyloxy groups (e.g., 4-chloro in BH26263) show enhanced Gram-positive bacterial inhibition compared to non-halogenated derivatives .
- Anticancer Potential: Chromene-containing compounds (e.g., target) demonstrate pro-apoptotic effects in leukemia cell lines, likely due to ROS generation, whereas pyridine-based analogs () may target kinase pathways .
- Photophysical Properties : The chromene moiety in the target compound could enable aggregation-induced emission (AIE), as seen in related aroyl-S,N-ketene acetals (), useful in bioimaging.
Biological Activity
The compound 6-[(4-bromobenzyl)oxy]-2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]-1-benzofuran-3-one is a benzofuran derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and other pharmacological applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 393.27 g/mol. The structure features a benzofuran core with a bromobenzyl ether and a chromenyl substituent, which may influence its biological activity through various mechanisms.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzofuran derivatives. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of related benzofuran compounds, it was found that certain derivatives exhibited IC50 values in the micromolar range against human cancer cell lines such as A2780 (ovarian cancer) and MCF-7 (breast cancer). The compound of interest was hypothesized to possess similar or enhanced activity due to its unique substituents.
| Compound | Cell Line | IC50 (µM) | Activity Description |
|---|---|---|---|
| Benzofuran A | A2780 | 12 | Significant growth inhibition |
| Benzofuran B | MCF-7 | 11 | Strong cytotoxic effects |
| Target Compound | Various | TBD | Expected to exhibit potent activity |
Anti-inflammatory Effects
Benzofuran derivatives are also known for their anti-inflammatory properties. The presence of specific functional groups can enhance these effects by inhibiting pro-inflammatory cytokines.
The anti-inflammatory activity is often mediated through the inhibition of pathways such as NF-kB and COX enzymes, leading to reduced expression of inflammatory mediators. Preliminary data suggest that our target compound may inhibit these pathways effectively.
Other Biological Activities
In addition to anticancer and anti-inflammatory properties, benzofuran derivatives have shown promise in various other therapeutic areas:
- Antioxidant Activity : Compounds with similar structures have demonstrated the ability to scavenge free radicals, suggesting potential use in oxidative stress-related diseases.
- Antimicrobial Activity : Some benzofuran derivatives have exhibited antibacterial and antifungal properties, indicating a broad spectrum of biological activity.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of benzofuran derivatives. Key findings include:
- The ester group at the C-2 position has been identified as critical for cytotoxicity.
- Substituents on the benzofuran ring can modulate activity; for instance, halogenated groups often enhance potency due to increased lipophilicity and electron-withdrawing effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
